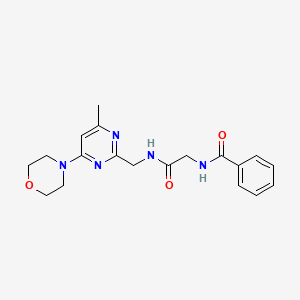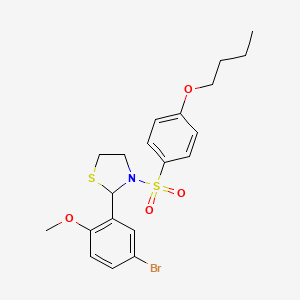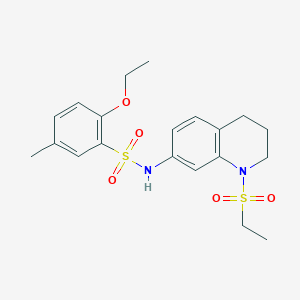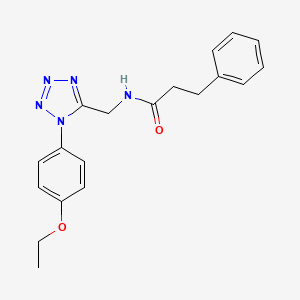
5-Nitro-8-quinolyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-8-quinolyl 2,4-dichlorobenzoate, commonly known as Nitroquine, is a chemical compound that has been extensively studied for its potential use in treating malaria. Malaria is a life-threatening disease caused by a parasite that is transmitted to humans through the bites of infected mosquitoes. Despite the availability of several antimalarial drugs, the emergence of drug-resistant strains of the parasite has become a major challenge in the fight against malaria. Nitroquine has shown promising results in preclinical studies as a potential new antimalarial drug.
作用机制
Nitroquine is believed to exert its antimalarial activity by interfering with the metabolism of the malaria parasite. Specifically, Nitroquine is thought to inhibit the activity of an enzyme called dihydroorotate dehydrogenase (DHODH), which is essential for the parasite's survival. By inhibiting DHODH, Nitroquine disrupts the production of pyrimidine nucleotides, which are necessary for DNA synthesis and cell division in the parasite.
Biochemical and Physiological Effects:
Nitroquine has been shown to have low toxicity in animal studies. However, it has been reported to cause mild to moderate gastrointestinal side effects in some patients. In addition, Nitroquine has been shown to cause a slight increase in liver enzymes in some patients, although this effect is generally reversible and does not appear to be clinically significant.
实验室实验的优点和局限性
One of the main advantages of Nitroquine is its potent antimalarial activity against both drug-sensitive and drug-resistant strains of the parasite. In addition, Nitroquine has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as an antimalarial drug. However, one of the limitations of Nitroquine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain formulations.
未来方向
There are several possible future directions for research on Nitroquine. One area of interest is the development of new formulations that can improve the solubility and bioavailability of Nitroquine. Another area of interest is the investigation of Nitroquine's potential use in combination with other antimalarial drugs to improve treatment outcomes and reduce the risk of drug resistance. Finally, further studies are needed to fully understand the mechanism of action of Nitroquine and to identify any potential long-term side effects.
合成方法
Nitroquine can be synthesized by reacting 5-nitro-8-quinolinecarboxylic acid with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Nitroquine as a yellow crystalline solid with a melting point of 174-175°C.
科学研究应用
Nitroquine has been extensively studied for its potential use as an antimalarial drug. Preclinical studies have shown that Nitroquine has potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. In addition, Nitroquine has also been investigated for its potential use in treating other parasitic diseases such as leishmaniasis and trypanosomiasis.
属性
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jmjd7-IN-1 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)